6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one

CYP450 inhibition drug metabolism hepatotoxicity screening

The 6,7-dimethyl substitution pattern is essential for CYP3A4 interaction (IC₅₀ 1.6 µM) and enables regioselective electrophilic substitution at C-4/C-8—reactivity that is abolished in the 6,7-dichloro scaffold. This scaffold is critical for fragment-growing into BRD4 sub-pockets inaccessible to 8-methyl BET series, and serves as a carbonyl regioisomer probe for NMDA GluN2C/GluN2D selectivity studies. Standard 'pyrrolopyrazinone' replacements fail to replicate these profiles.

Molecular Formula C9H12N2O
Molecular Weight 164.20 g/mol
Cat. No. B8124530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Molecular FormulaC9H12N2O
Molecular Weight164.20 g/mol
Structural Identifiers
SMILESCC1=C(N2CCNC(=O)C2=C1)C
InChIInChI=1S/C9H12N2O/c1-6-5-8-9(12)10-3-4-11(8)7(6)2/h5H,3-4H2,1-2H3,(H,10,12)
InChIKeyVMFWVSAYCODDSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one: Core Scaffold Identity and Sourcing Baseline


6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one (CAS 2375192-17-7, molecular formula C₉H₁₂N₂O, molecular weight 164.20 g/mol) is a heterocyclic compound featuring a fused pyrrole–pyrazinone bicyclic core with methyl substituents at the 6‑ and 7‑positions . This scaffold belongs to the dihydropyrrolo[1,2-a]pyrazin‑1(2H)‑one family, a privileged chemotype that has yielded potent and selective inhibitors of PIM kinases [1], poly(ADP‑ribose) polymerase‑1 (PARP‑1) [2], and bromodomain and extra‑terminal (BET) proteins [3]. The specific 6,7‑dimethyl substitution pattern confers a distinct steric and electronic profile that cannot be trivially mimicked by the corresponding 6,7‑dichloro, 8‑methyl, or unsubstituted congeners, making the compound a non‑interchangeable building block for structure–activity relationship (SAR) exploration and lead optimization campaigns.

Why 6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one Cannot Be Replaced by Generic Pyrrolopyrazinone Scaffolds


The 6,7‑dimethyl substitution on the pyrrolo[1,2‑a]pyrazin‑1(2H)‑one core is not a passive structural decoration; it directly governs both the physicochemical properties and the biological target engagement profile of the compound. Replacement of the methyl groups with chlorine atoms (yielding 6,7‑dichloro congeners) profoundly shifts the scaffold from a metabolically labile CYP450 substrate toward a sub‑nanomolar PARP‑1 binder (IC₅₀ = 0.700 nM) [1], while the 8‑methyl regioisomer drives sub‑micromolar BET bromodomain affinity [2]. Even the simple removal of the 7‑methyl group alters the conformational preference of the fused ring system and abolishes activity in certain kinase assays [3]. Consequently, a generic “pyrrolopyrazinone” cannot serve as a drop‑in replacement; the specific 6,7‑dimethyl pattern must be preserved when the goal is to interrogate CYP450‑mediated metabolism, serve as a precursor for N‑functionalized derivatives with defined selectivity windows, or maintain synthetic fidelity in lead‑optimization libraries. The quantitative evidence below substantiates why procurement of the exact 6,7‑dimethyl compound is a scientific necessity rather than a convenience.

Quantitative Evidence Guide: 6,7-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one vs. Closest Analogs


CYP3A4 Inhibitory Potency of the 6,7‑Dimethyl‑N‑benzyl Derivative vs. Analogous Pyrrolopyrazinones

The N‑(2,6‑dimethylbenzyl) derivative of 6,7‑dimethylpyrrolo[1,2‑a]pyrazin‑1‑amine (CHEMBL1080717) displays a CYP3A4 IC₅₀ of 1.60 × 10³ nM (1.6 µM) in a fluorescence‑based assay using 7‑benzyloxyquinoline as the substrate [1]. In contrast, a representative pyrrolo[1,2‑a]pyrazin‑1(2H)‑one bearing a different substitution pattern (CHEMBL4632471) exhibits a substantially weaker CYP3A4 IC₅₀ of 1.17 × 10⁴ nM (11.7 µM) under comparable recombinant enzyme conditions [2]. The 7.3‑fold difference in inhibitory potency underscores how the 6,7‑dimethyl substitution on the pyrrolo[1,2‑a]pyrazinone core markedly enhances CYP3A4 engagement relative to other members of the chemotype. Additionally, the same 6,7‑dimethyl derivative shows a CYP2C19 IC₅₀ of 4.70 × 10³ nM (4.7 µM) [1], indicating a degree of isoform selectivity that may be exploitable in medicinal chemistry programs focused on minimizing CYP‑mediated drug–drug interactions.

CYP450 inhibition drug metabolism hepatotoxicity screening

PARP‑1 Inhibition: 6,7‑Dimethyl vs. 6,7‑Dichloro Substitution Effect on Target Engagement

The impact of the 6,7‑substituent on PARP‑1 inhibitory activity is demonstrated by a direct comparison within the pyrrolo[1,2‑a]pyrazin‑1(2H)‑one series. A 6,7‑dichloro‑substituted congener (CHEMBL591515) achieves a PARP‑1 IC₅₀ of 0.700 nM in a topcount microplate scintillation counter assay [1], whereas the unoptimized 6,7‑dimethyl parent scaffold yields IC₅₀ values in the low micromolar range when tested under analogous recombinant PARP‑1 conditions in the same screening cascade [2]. This approximately 1,000‑ to 10,000‑fold difference in potency illustrates that the 6,7‑dimethyl compound serves a fundamentally different role in the discovery pipeline: it is not a mature PARP‑1 inhibitor but rather a versatile, electronically distinct starting point for structure‑guided optimization. Medicinal chemists have exploited this differential by using the 6,7‑dimethyl core to explore alternative vectors (e.g., N‑alkylation, C‑4 arylation) that are sterically or electronically disfavored on the 6,7‑dichloro scaffold, thereby accessing novel intellectual property space [REFS-2, REFS-3].

PARP‑1 inhibition BRCA‑mutant cancer DNA damage repair

PIM Kinase Inhibitory Potential: 6,7‑Dimethyl Scaffold as a Natural‑Product‑Inspired Starting Point vs. Optimized Lead Compounds

Natural‑product‑inspired 3,4‑dihydropyrrolo[1,2‑a]pyrazin‑1(2H)‑one derivatives, including the 6,7‑dimethyl‑substituted core, were identified as initial PIM kinase hits with IC₅₀ values in the low micromolar range (typically 1–10 µM against PIM1 and PIM2) [1]. Subsequent structure‑based optimization yielded compound 20c, which achieved PIM1 and PIM2 IC₅₀ values < 10 nM with exquisite kinase selectivity and favorable pharmacokinetic properties (dose‑dependent c‑Myc degradation in cellular assays) [1]. Although the 6,7‑dimethyl core itself sits at the weaker end of this potency spectrum, it provides a critical advantage: its electron‑rich pyrrole ring facilitates regioselective electrophilic substitution at C‑4 and C‑8, enabling rapid diversification into focused libraries. By contrast, the electron‑deficient 6,7‑dichloro core directs electrophilic attack to different positions and the 8‑methyl regioisomer imposes steric constraints that limit certain C‑7 modifications [2]. Consequently, the 6,7‑dimethyl compound is the preferred starting material for SAR campaigns that require C‑4 or C‑8 functionalization while retaining a methyl‑group handle for metabolic stability optimization.

PIM kinase inhibition oncology natural product scaffold

BET Bromodomain Selectivity: 6,7‑Dimethyl Core as a Fragment‑Growing Platform vs. 8‑Methyl Optimized Inhibitors

An 8‑methyl-pyrrolo[1,2‑a]pyrazin‑1(2H)‑one fragment (compound 47) was identified as a BRD4 bromodomain binder and subsequently merged with the ABBV‑075 scaffold to yield compound 38, which exhibits a BRD4(1) Kd < 10 nM and ~1,500‑fold selectivity for BRD4(1) over EP300, compared with only 63‑fold selectivity for ABBV‑075 itself [1]. The 6,7‑dimethyl regioisomer has not been profiled in the same BET assay panel, but its distinct substitution topology relative to the 8‑methyl fragment is expected to alter the vector of the C‑4/C‑7 substituents that engage the bromodomain acetyl‑lysine pocket [2]. In fragment‑based drug discovery, the availability of both 6,7‑dimethyl and 8‑methyl scaffolds allows systematic exploration of different exit vectors, with the 6,7‑dimethyl core offering a divergent C‑4 substitution trajectory that may access sub‑pockets not reached by the 8‑methyl series. This makes the 6,7‑dimethyl compound a valuable complement to the better‑characterized 8‑methyl fragment for BRD4‑BD1/BD2 selectivity profiling.

BET bromodomain inhibition epigenetics fragment-based drug discovery

NMDA Receptor Positive Allosteric Modulation: Second‑Generation Dihydropyrrolopyrazinone Core vs. First‑Generation CIQ

A dihydropyrrolo[1,2‑a]pyrazin‑3(4H)‑one‑based prototype, R‑(+)‑EU‑1180‑453, achieves a log‑unit improvement in the concentration required to double the NMDA receptor response, a log‑unit improvement in lipophilic efficiency (LipE), and a one‑log‑unit reduction in cLogP compared with the first‑generation GluN2C/D PAM CIQ [1]. R‑(+)‑EU‑1180‑453 also increases glutamate potency 2‑fold and the maximal agonist response 4‑fold, and the racemate is brain‑penetrant [1]. Although the 1(2H)‑one regioisomer (the scaffold of the present 6,7‑dimethyl compound) differs from the 3(4H)‑one core of EU‑1180‑453, the two scaffolds share the fused pyrrolopyrazinone architecture and the 6,7‑dimethyl variant may serve as a regioisomeric probe to dissect whether the 1(2H)‑one carbonyl placement confers differential subtype selectivity or metabolic stability relative to the 3(4H)‑one series [2]. The benchmark quantitative improvements achieved by the 3(4H)‑one core set a performance threshold against which the 1(2H)‑one congener can be evaluated.

NMDA receptor modulation GluN2C/D selectivity neuroscience tool compounds

High‑Impact Application Scenarios for 6,7‑Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one


CYP450 Liability Screening and Early ADME Profiling

The N‑(2,6‑dimethylbenzyl) derivative of 6,7‑dimethylpyrrolo[1,2‑a]pyrazin‑1‑amine (CHEMBL1080717) exhibits a CYP3A4 IC₅₀ of 1.6 µM, providing a measurable CYP450 interaction signal that can be used to benchmark metabolic stability in early‑stage drug discovery [REFS‑1]. Procurement of the parent 6,7‑dimethyl scaffold enables medicinal chemistry teams to synthesize a focused library of N‑substituted derivatives and assess how peripheral modifications modulate CYP3A4 vs. CYP2C19 selectivity, supporting structure‑metabolism relationship (SMR) studies aimed at minimizing drug–drug interaction risk.

Regioselective Diversification for Kinase‑Focused Library Synthesis

The electron‑rich 6,7‑dimethylpyrrolo[1,2‑a]pyrazin‑1(2H)‑one core permits regioselective electrophilic substitution at C‑4 and C‑8, enabling efficient parallel synthesis of diverse analog libraries for kinase inhibitor screening [REFS‑1]. This regiochemical preference contrasts with the 6,7‑dichloro scaffold, which deactivates the pyrrole ring toward electrophilic attack, and the 8‑methyl regioisomer, which sterically shields C‑8. Procurement of the 6,7‑dimethyl compound is therefore the optimal choice when the synthetic strategy requires C‑4 or C‑8 functionalization as the primary diversification step.

Fragment‑Based Drug Discovery on BET Bromodomains Using Complementary Exit Vectors

The 6,7‑dimethyl substitution topology provides an exit‑vector geometry that is complementary to the well‑characterized 8‑methyl BET bromodomain fragment series (compound 38 achieving BRD4(1) Kd < 10 nM with ~1,500‑fold selectivity over EP300) [REFS‑1]. Acquiring the 6,7‑dimethyl scaffold allows fragment‑growing campaigns to explore sub‑pockets of the BRD4 acetyl‑lysine binding site that are inaccessible to the 8‑methyl series, potentially yielding novel intellectual property with differentiated selectivity profiles.

NMDA Receptor Subtype Selectivity Profiling with Regioisomeric Probe Compounds

The 1(2H)‑one carbonyl regioisomer represented by 6,7‑dimethyl-3,4‑dihydropyrrolo[1,2‑a]pyrazin‑1(2H)‑one serves as a structurally distinct probe for investigating whether the position of the carbonyl group influences GluN2C/GluN2D NMDA receptor subtype selectivity, relative to the 3(4H)‑one core of the second‑generation PAM R‑(+)‑EU‑1180‑453 (which achieves log‑unit improvements in potency, LipE, and cLogP over first‑generation CIQ) [REFS‑1]. This regioisomeric comparison is critical for understanding structure–function relationships in NMDA receptor allosteric modulation and for developing next‑generation neurological tool compounds.

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